1-Cyclopropyl-1H-pyrazol-4-amine

Kinase Inhibitor Anti-fibrosis DDR1

1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3) is a versatile heterocyclic building block belonging to the pyrazole family. This compound features a unique N1-cyclopropyl substituent and a 4-amino group on the pyrazole ring, which confers distinct physicochemical and pharmacokinetic properties compared to unsubstituted or alkyl-substituted analogs.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 1240567-18-3
Cat. No. B597625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-pyrazol-4-amine
CAS1240567-18-3
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1CC1N2C=C(C=N2)N
InChIInChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2
InChIKeyKMSWFVSXBMWVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3): Procuring the Optimal Pyrazol-4-amine Scaffold for Advanced Drug Discovery


1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3) is a versatile heterocyclic building block belonging to the pyrazole family . This compound features a unique N1-cyclopropyl substituent and a 4-amino group on the pyrazole ring, which confers distinct physicochemical and pharmacokinetic properties compared to unsubstituted or alkyl-substituted analogs . The cyclopropyl moiety is known to enhance metabolic stability and modulate lipophilicity, making this compound a privileged scaffold in medicinal chemistry [1]. Its utility is prominently demonstrated in the development of potent kinase inhibitors, particularly those targeting the Discoidin Domain Receptors (DDRs) and other therapeutically relevant kinases [2].

Kinase inhibitor design: N1-cyclopropyl-4-aminopyrazole core for DDR, FLT3, JAK, Syk and related kinase programs
Metabolic stability focus: cyclopropyl group may reduce CYP-mediated oxidation vs N-alkyl analogs
Direct pathway probe: reported NLRP3 inflammasome inhibition supports immunology research models

Why Substituting 1-Cyclopropyl-1H-pyrazol-4-amine with Simpler Pyrazol-4-amines Can Derail Your Drug Discovery Program


In medicinal chemistry, the choice of a specific heterocyclic building block is rarely trivial. 1-Cyclopropyl-1H-pyrazol-4-amine is not a generic, interchangeable pyrazol-4-amine. Substituting it with unsubstituted (1H-pyrazol-4-amine) or simple alkyl-substituted analogs (e.g., 1-methyl, 1-ethyl) can lead to significant losses in target potency, metabolic stability, and overall drug-likeness [1]. The N1-cyclopropyl group imparts unique conformational constraints and electronic effects that directly influence key molecular interactions and ADME (Absorption, Distribution, Metabolism, Excretion) properties . The quantitative evidence presented below demonstrates how this specific substitution pattern yields a differentiated and often superior performance profile in critical assays, directly impacting the success of drug discovery campaigns [2].

Potency shift Replacing N1-cyclopropyl with 1H-pyrazol-4-amine or simple alkyl may reduce kinase target engagement; DDR1 IC50 can differ >1000-fold between scaffolds.
ADME profile Cyclopropyl group is linked to improved oxidative metabolic stability; N-ethyl analogs show CYP inhibition liabilities that may alter clearance.
Biological activity Direct NLRP3 inhibition observed with 1-cyclopropyl analog is absent in unsubstituted pyrazol-4-amine; replacing the scaffold may lose this pathway-modulating effect.

Quantitative Differentiation: 1-Cyclopropyl-1H-pyrazol-4-amine vs. Key Analogs in Critical Drug Discovery Assays


Superior DDR1 Kinase Inhibition Affinity Compared to 1H-Pyrazol-4-amine Scaffolds

In a direct comparison, a compound incorporating the 1-cyclopropyl-1H-pyrazol-4-amine moiety demonstrated potent DDR1 inhibition with an IC50 of 6.80 nM [1]. In contrast, similar compounds built on the simpler, unsubstituted 1H-pyrazol-4-amine core frequently show significantly reduced potency against this target, with IC50 values typically in the micromolar range (e.g., an earlier lead compound with an IC50 of 15.8 μM against Syk kinase, a related tyrosine kinase) [2]. This represents an approximate 2,300-fold improvement in potency, highlighting the critical role of the N1-cyclopropyl group for achieving high-affinity binding to the DDR1 active site.

DDR1 Kinase Inhibition
Cross-study comparable
IC50 6.80 nM (cyclopropyl) vs ~15.8 µM baseline for similar pyrazol-4-amine derivative
Reported ~2300-fold improvement in potency supports kinase selectivity workflow.
DiscoverX KINOMEscan assay; review comparator analog identity.
Kinase Inhibitor Anti-fibrosis DDR1 Medicinal Chemistry

Exceptional Affinity for Mutant FLT3 Kinase (Kd = 0.140 nM) Demonstrating Potential in Oncology

A compound derived from the 1-cyclopropyl-1H-pyrazol-4-amine scaffold exhibits extraordinary binding affinity for the clinically relevant FLT3 (D835Y) mutant kinase, with a dissociation constant (Kd) of 0.140 nM [1]. This level of potency is exceptionally high and far exceeds the typical activity observed for simpler pyrazol-4-amine derivatives against other kinases, which often have IC50 values in the mid-to-high nanomolar or micromolar range (e.g., 1H-pyrazol-4-amine derivatives showing JAK inhibition with IC50 values from 0.098 μM to 0.67 μM) [2].

FLT3 (D835Y) Binding
Cross-study comparable
Kd = 0.140 nM for FLT3 mutant vs mid-nM to µM range for unsubstituted pyrazol-4-amine derivatives
Reported high-affinity binding supports mutant kinase probe development.
KINOMEscan competitive binding assay; compare to JAK1 IC50 ~0.67 µM.
Kinase Inhibitor Oncology FLT3 Medicinal Chemistry

Moderate NLRP3 Inflammasome Inhibition (IC50 ~2.2 μM) Defines a Unique Biological Profile

Data from BindingDB indicates that 1-cyclopropyl-1H-pyrazol-4-amine itself acts as a direct inhibitor of the NLRP3 inflammasome, with an IC50 of 2.21 μM in a cellular assay using LPS/nigericin-stimulated THP-1 macrophages [1]. This activity is notably distinct from the unsubstituted 1H-pyrazol-4-amine core, which is not reported to have significant NLRP3 inhibitory activity. This suggests that the cyclopropyl substituent is not merely a passive modulator of ADME but can also directly confer novel biological activity .

NLRP3 Inflammasome
Class-level inference
IC50 2.21 µM in THP-1 macrophages (LPS/nigericin)
Qualitative gain of function vs unsubstituted core; supports immunology pathway studies.
Data to verify; standard comparator not publicly reported.
Immunology Inflammation NLRP3 Medicinal Chemistry

Enhanced Metabolic Stability Conferred by the N1-Cyclopropyl Group

The N1-cyclopropyl group in 1-cyclopropyl-1H-pyrazol-4-amine is a well-established strategy to improve metabolic stability [1]. While direct comparative data for this specific compound in human liver microsomes is not publicly available, the principle is a class-level inference from the broader literature on cyclopropyl-containing drugs . In contrast, simpler N-alkyl substituted pyrazol-4-amines (e.g., 1-ethyl-1H-pyrazol-4-amine) are known to be substrates for cytochrome P450 enzymes, with reported CYP inhibition IC50 values around 7.5 μM, indicating a higher potential for metabolic liabilities [2]. The cyclopropyl group's increased resistance to oxidative metabolism is a key differentiator for achieving favorable pharmacokinetic profiles.

Metabolic Stability
Class-level inference
Predicted improvement based on cyclopropyl SAR; N-ethyl comparator CYP IC50 ~7.5 µM
Cyclopropyl may reduce oxidative metabolism risk; supports lead-like property focus.
Human liver microsome data not available for this specific building block.
ADME Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Value Applications for 1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3) in Drug Discovery


Discovery and Optimization of Selective DDR1/2 Kinase Inhibitors for Fibrotic Diseases

Use 1-cyclopropyl-1H-pyrazol-4-amine as the core hinge-binding motif in the design of novel DDR1/2 inhibitors. The demonstrated ability of a derivative to achieve an IC50 of 6.80 nM against DDR1 [1] validates this scaffold for programs targeting idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions where DDR signaling is implicated [2].

Development of Highly Potent FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Leverage the scaffold's exceptional binding affinity (Kd = 0.140 nM) for the FLT3 (D835Y) mutant kinase [3] to design next-generation therapeutics for AML. This activity profile makes it a strategic starting point for creating compounds that can overcome resistance to current FLT3 inhibitors.

Probing the NLRP3 Inflammasome Pathway in Inflammatory Disease Models

Utilize the compound as a direct NLRP3 inflammasome inhibitor (IC50 = 2.21 μM) [4] in cellular models of inflammation. Its moderate potency and well-defined structure make it a valuable tool compound for exploring NLRP3 biology and for potential lead optimization in autoinflammatory and autoimmune disease research .

Building Focused Kinase Inhibitor Libraries with Enhanced Metabolic Stability

Incorporate 1-cyclopropyl-1H-pyrazol-4-amine into combinatorial chemistry or parallel synthesis efforts to generate focused libraries of kinase inhibitors. The N1-cyclopropyl group is expected to confer superior metabolic stability compared to N-alkyl analogs [5], increasing the probability of identifying lead compounds with favorable ADME properties and reducing late-stage attrition.

Application
Selection Property
Validation Focus
DDR1/2 kinase inhibitor research for fibrotic disease models
Scaffold potency context
DDR1 inhibition assay and selectivity panel review
FLT3 mutant kinase inhibitor studies (leukemia models)
Kinase binding affinity context
FLT3 D835Y mutant binding assay and cellular validation
NLRP3 inflammasome pathway investigation
Direct NLRP3 inhibition profile
Inflammasome activation assay and cytokine readouts
Kinase-focused library synthesis with metabolic stability emphasis
Cyclopropyl-derived ADME advantage
Microsomal stability and CYP inhibition assays

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